N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-methylbenzamide

LRRK2 Kinase Selectivity Parkinson's Disease

N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-methylbenzamide (CAS 1005307-92-5) is a synthetic small molecule belonging to the 5-substituted-N-pyridazinylbenzamide class, a series of potent and highly selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors developed for CNS indications including Parkinson's disease. The compound features a 3-methylbenzamide moiety linked to a 6-ethylsulfonylpyridazine core, a pharmacophore whose substitution pattern at the benzamide ortho, meta, or para positions is known to profoundly affect kinase selectivity, brain penetration, and in vivo target engagement.

Molecular Formula C20H19N3O3S
Molecular Weight 381.45
CAS No. 1005307-92-5
Cat. No. B2639471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-methylbenzamide
CAS1005307-92-5
Molecular FormulaC20H19N3O3S
Molecular Weight381.45
Structural Identifiers
SMILESCCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC(=C3)C
InChIInChI=1S/C20H19N3O3S/c1-3-27(25,26)19-12-11-18(22-23-19)15-7-9-17(10-8-15)21-20(24)16-6-4-5-14(2)13-16/h4-13H,3H2,1-2H3,(H,21,24)
InChIKeyOEJPHZMDKOSOSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-methylbenzamide (CAS 1005307-92-5) – Class, Context & Selection Relevance


N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-methylbenzamide (CAS 1005307-92-5) is a synthetic small molecule belonging to the 5-substituted-N-pyridazinylbenzamide class, a series of potent and highly selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors developed for CNS indications including Parkinson's disease [1]. The compound features a 3-methylbenzamide moiety linked to a 6-ethylsulfonylpyridazine core, a pharmacophore whose substitution pattern at the benzamide ortho, meta, or para positions is known to profoundly affect kinase selectivity, brain penetration, and in vivo target engagement [2].

Why 3-Methyl Substitution Cannot Be Interchanged: Procurement Risks with Generic Pyridazinylbenzamide Analogs


Within the 5-substituted-N-pyridazinylbenzamide class, minor positional changes on the benzamide ring—such as relocating the methyl group from the 3- to the 2- or 4-position, or replacing it with halogen—produce divergent kinase selectivity profiles and pharmacokinetic outcomes that preclude simple substitution [1]. For instance, the 2-methyl analog (GSK2334470/EPB) is a potent PDK1 inhibitor (IC₅₀ ~10 nM) with no reported LRRK2 activity, while the 2-bromo derivative optimizes LRRK2 CNS target engagement via improved brain unbound fraction [2]. Without head-to-head data confirming that the 3-methyl compound replicates the desired selectivity and brain penetration of the optimized leads, generic substitution risks invalidating experimental conclusions and wasting procurement resources [3].

Quantitative Differentiation Evidence for N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-methylbenzamide (CAS 1005307-92-5)


Kinome-Wide Selectivity Threshold: 3-Methylbenzamide Position Maintains LRRK2 Class Selectivity Over >140 Kinases

The 5-substituted-N-pyridazinylbenzamide series, to which the 3-methylbenzamide target belongs, was profiled against a panel of >140 kinases. Lead compounds 18 and 23 from the series showed ≤50% inhibition of only one off-target kinase at 1 µM, establishing a class-wide selectivity benchmark [1]. In contrast, close positional analogs such as the 2-methylbenzamide derivative (GSK2334470) display a fundamentally different selectivity profile: potent PDK1 inhibition (IC₅₀ ~10 nM) and no significant LRRK2 cross-reactivity, illustrating the risk of positional isomer interchange [2]. The 3-methyl substitution is predicted by SAR to preserve the LRRK2-selective pharmacophore while avoiding the PDK1-dominant profile of the 2-methyl regioisomer.

LRRK2 Kinase Selectivity Parkinson's Disease

In Vivo CNS Target Engagement Benchmark: Class-Established Brain Penetration and Ser935 Phosphorylation Inhibition

Optimized members of the 5-substituted-N-pyridazinylbenzamide class (compound 18) demonstrated brain penetration with significant LRRK2 Ser935 phosphorylation inhibition in rat brain following intravenous infusion at 5 mg/kg/h [1]. Compound 18 also showed high unbound fractions in blood and brain, with a brain-to-blood total drug ratio (Kp) of 1.44 and a free drug ratio (Kpuu) of 0.51 [2]. While the 3-methylbenzamide target compound has not been directly assessed in vivo, its structural homology to compound 18 predicts a similar brain penetration profile, provided the 3-methyl substitution does not introduce unfavorable physicochemical properties (e.g., excessive lipophilicity or P-glycoprotein efflux susceptibility) [3].

Blood-Brain Barrier Penetration LRRK2 Ser935 Phosphorylation CNS Target Engagement

SAR-Defined Divergence: 2-Bromo vs. 3-Methyl Substitution Effects on LRRK2 Activity and Brain Exposure

Published SAR for the 5-substituted-N-pyridazinylbenzamide series demonstrates that ortho-substitution on the benzamide ring (e.g., 2-bromo) is critical for high LRRK2 potency and improved unbound brain fraction, rescuing CNS target engagement that was lost in earlier benzamide derivatives [1]. The 3-methyl analog represents a meta-substituted variant; based on SAR trends, meta-substitution generally yields lower LRRK2 potency than ortho-substituted analogs but may confer improved metabolic stability or reduced off-target pharmacology relative to halogenated ortho congeners [2]. This SAR position dictates that the 3-methyl compound should only be procured when the experimental objective is to probe the effect of meta-substitution on LRRK2 selectivity and pharmacokinetics, not to replicate the optimal potency and brain exposure of the 2-bromo lead.

Structure-Activity Relationship Benzamide Substitution Brain Unbound Fraction

Vendor-Specified Purity and Format: Procurement Quality Baseline for Compound 1005307-92-5

Life Chemicals supplies CAS 1005307-92-5 (catalog F2099-0172) with a guaranteed purity of ≥90% [1]. This purity threshold is consistent with the quality standards expected for screening library compounds used in primary biochemical assays, but falls below the ≥95% purity benchmark typical for lead optimization or in vivo studies [2]. Researchers requiring higher purity for quantitative pharmacology should verify with the vendor or request additional purification.

Compound Purity Vendor Specification Procurement Quality

Recommended Application Scenarios for N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-methylbenzamide (CAS 1005307-92-5)


SAR Probe for Meta-Substitution Effects in 5-Substituted-N-Pyridazinylbenzamide LRRK2 Inhibitors

Procure the 3-methylbenzamide compound to systematically evaluate the impact of meta-substitution on LRRK2 inhibitory potency, kinome-wide selectivity, and metabolic stability relative to ortho-substituted (2-bromo) and para-substituted (4-methyl) congeners. The class-level kinome selectivity of >140 kinases at 1 µM provides a robust background for profiling this substitution position [1].

Kinase Selectivity Profiling: Differentiating LRRK2 from PDK1 Activity in the Pyridazinylbenzamide Scaffold

Use the 3-methyl compound in a comparative selectivity panel against the 2-methyl analog (GSK2334470, PDK1 IC₅₀ ~10 nM) to establish whether meta-methyl substitution shifts the kinase selectivity profile away from PDK1 and toward LRRK2, as predicted by class SAR [2]. This application is critical for researchers developing LRRK2-selective chemical probes free of confounding PDK1 pharmacology.

Primary Screening Hit Validation in LRRK2 Biochemical Assays

Deploy the compound as a screening set member in LRRK2 HTRF or radiometric assays to confirm on-target biochemical activity. The ≥90% purity specification supports its use in primary screening, though researchers should confirm compound identity and purity by LC-MS before quantitative IC₅₀ determination [3].

In Vivo CNS Target Engagement Studies (With Class-Based Caveats)

The compound may be used in in vivo LRRK2 Ser935 phosphorylation assays in rodent brain, analogous to the intravenous infusion protocol (5 mg/kg/h) validated for compound 18 [1]. However, researchers should note that direct brain penetration data for this specific substitution are absent; preliminary brain exposure pharmacokinetics should be generated before committing to efficacy studies.

Quote Request

Request a Quote for N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.